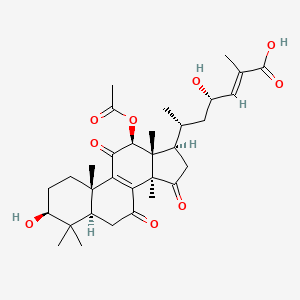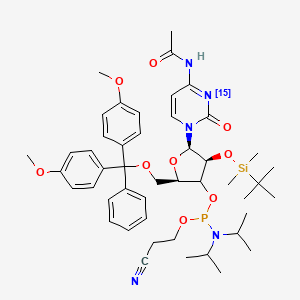
AF647-NHS ester (tripotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF647-NHS ester (tripotassium) is a derivative of Alexa Fluor 647, a bright and photostable far-red fluorescent dye. This compound is widely used in various scientific research applications due to its excellent fluorescence properties, including high quantum yield and stability. The NHS ester (N-hydroxysuccinimide ester) group in AF647-NHS ester (tripotassium) allows it to react with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AF647-NHS ester (tripotassium) involves the activation of the carboxyl group of Alexa Fluor 647 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using techniques such as gel filtration or dialysis to remove unreacted reagents and by-products .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems enhances efficiency and reproducibility. The final product is typically lyophilized and stored under nitrogen to maintain stability .
Chemical Reactions Analysis
Types of Reactions
AF647-NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, linking the fluorescent dye to the target biomolecule .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues on proteins), NHS ester, coupling agents (e.g., DCC)
Conditions: Anhydrous solvents (e.g., DMF, DMSO), room temperature, pH 8.3 (sodium bicarbonate buffer)
Major Products
The major product of the reaction is the amide-linked conjugate of AF647-NHS ester (tripotassium) with the target biomolecule. This conjugate retains the fluorescent properties of Alexa Fluor 647, making it useful for various analytical and imaging applications .
Scientific Research Applications
AF647-NHS ester (tripotassium) is extensively used in scientific research due to its versatile applications:
Chemistry: Used in labeling and tracking chemical reactions and interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and cell sorting to visualize and quantify cellular components.
Medicine: Utilized in diagnostic assays, including immunoassays and molecular imaging, to detect and monitor diseases.
Industry: Applied in the development of biosensors and diagnostic devices .
Mechanism of Action
The mechanism of action of AF647-NHS ester (tripotassium) involves the formation of a stable amide bond between the NHS ester group and primary amines on the target biomolecule. This covalent linkage ensures that the fluorescent dye remains attached to the biomolecule, allowing for accurate detection and quantification. The fluorescence properties of Alexa Fluor 647 enable sensitive and specific visualization of the labeled biomolecules .
Comparison with Similar Compounds
AF647-NHS ester (tripotassium) is often compared with other far-red fluorescent dyes such as Cyanine-5 (Cy5), DyLight 650, and Quasar 670. While these dyes share similar excitation and emission spectra, AF647-NHS ester (tripotassium) offers superior photostability and brightness, making it a preferred choice for long-term imaging and quantitative assays .
List of Similar Compounds
- Cyanine-5 (Cy5)
- DyLight 650
- Quasar 670
AF647-NHS ester (tripotassium) stands out due to its high quantum yield, stability, and compatibility with various biological and chemical applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C40H46K3N3O16S4 |
|---|---|
Molecular Weight |
1070.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3K/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;;;/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);;;/q;3*+1/p-3 |
InChI Key |
PLJSXKJMJBOQTR-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
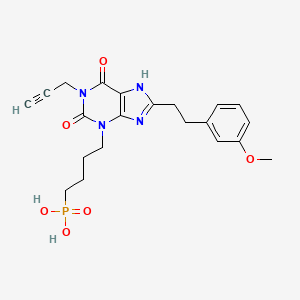

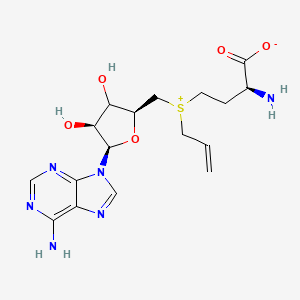
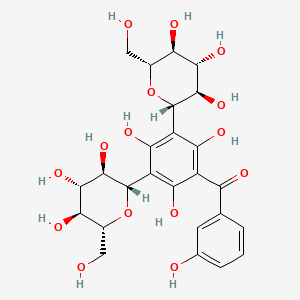
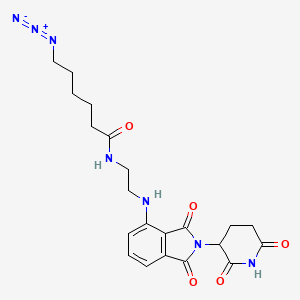

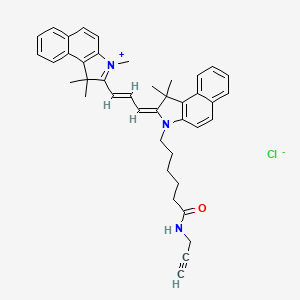
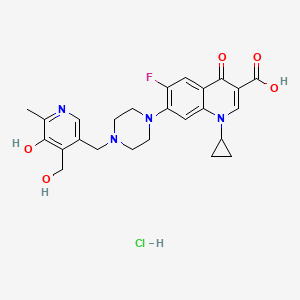
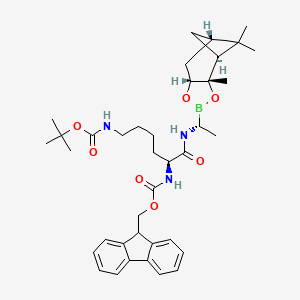
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
